molecular formula C80H80N4O16Rh2 B13144180 Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)

Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)

Cat. No.: B13144180
M. Wt: 1559.3 g/mol
InChI Key: SGEDWOHAUXKUGM-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) is a complex organometallic compound known for its unique structural and catalytic properties. This compound features a dirhodium core coordinated with four chiral adamantyl-phthalimidoacetate ligands, making it a valuable catalyst in various asymmetric synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) typically involves the ligand exchange reaction between dirhodium(II) acetate and the chiral adamantyl-phthalimidoacetate ligands. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually include refluxing the mixture for several hours to ensure complete ligand exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cyclopropanation: Diazo compounds, alkenes, dichloromethane, room temperature to reflux conditions.

    Oxidation: Hydrogen peroxide, molecular oxygen, organic solvents, ambient to elevated temperatures.

    Substitution: Nucleophiles, organic solvents, inert atmosphere, room temperature to reflux conditions.

Major Products

    Cyclopropanation: Cyclopropane derivatives with high enantioselectivity.

    Oxidation: Oxidized organic compounds, such as alcohols to ketones or aldehydes.

    Substitution: Substituted dirhodium complexes with different ligands.

Mechanism of Action

The mechanism of action of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) involves the coordination of the dirhodium core with substrates, facilitating various catalytic reactions. The chiral ligands provide a stereochemical environment that enhances enantioselectivity in reactions. The dirhodium core can undergo redox changes, allowing it to participate in oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) is unique due to its chiral adamantyl-phthalimidoacetate ligands, which provide high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals .

Properties

Molecular Formula

C80H80N4O16Rh2

Molecular Weight

1559.3 g/mol

IUPAC Name

2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetate;rhodium(2+)

InChI

InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/q;;;;2*+2/p-4

InChI Key

SGEDWOHAUXKUGM-UHFFFAOYSA-J

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.[Rh+2].[Rh+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.